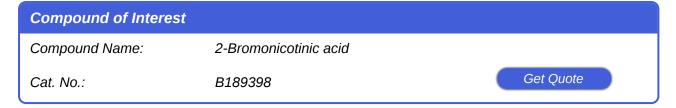


Spectroscopic Analysis of 2-Bromonicotinic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Bromonicotinic acid** (CAS: 35905-85-2). Due to the limited availability of public experimental spectra, this document focuses on the predicted spectroscopic features based on the compound's structure, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Bromonicotinic acid**. These predictions are derived from established principles of spectroscopy and analysis of the functional groups present in the molecule: a pyridine ring, a carboxylic acid, and a bromine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid group, the bromine atom, and the nitrogen atom in the ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.



Predicted ¹ H NMR Data	
Proton	Expected Chemical Shift (ppm)
H-4	~8.3 - 8.5
H-5	~7.4 - 7.6
H-6	~8.6 - 8.8
СООН	> 10 (broad singlet)

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is anticipated to display six distinct signals for the six carbon atoms in **2-Bromonicotinic acid**. The carbon of the carboxyl group will be the most downfield signal. The carbon atom attached to the bromine will also be significantly shifted.

Predicted ¹³ C NMR Data	
Carbon	Expected Chemical Shift (ppm)
C-2	~145 - 150
C-3	~125 - 130
C-4	~140 - 145
C-5	~122 - 127
C-6	~150 - 155
СООН	~165 - 175

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromonicotinic acid** will be characterized by the prominent absorption bands of the carboxylic acid group and the vibrations of the brominated pyridine ring.



Predicted IR Absorption Data	
Functional Group	Expected Absorption Range (cm ⁻¹)
O-H stretch (Carboxylic Acid)	3300 - 2500 (broad)
C-H stretch (Aromatic)	3100 - 3000
C=O stretch (Carboxylic Acid)	1710 - 1680
C=C and C=N stretching (Aromatic Ring)	1600 - 1450
C-O stretch (Carboxylic Acid)	1320 - 1210
C-Br stretch	700 - 500

Mass Spectrometry (MS)

The mass spectrum of **2-Bromonicotinic acid** is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation will likely involve the loss of the carboxylic acid group and the bromine atom.

Predicted Mass Spectrometry Data	
m/z	Proposed Fragment
201/203	[M]+ (Molecular ion)
184/186	[M - OH]+
156/158	[M - COOH]+
122	[M - Br] ⁺
77	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the NMR, IR, and MS spectra of **2-Bromonicotinic acid**, which is a solid at room temperature.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Bromonicotinic acid**.

Materials and Equipment:

- 2-Bromonicotinic acid sample
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
- NMR tubes (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of 2-Bromonicotinic acid for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Transfer the solid sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for carboxylic acids).
 - Vortex or gently warm the vial to ensure complete dissolution of the sample.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.



- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ¹H NMR spectrum.
 - Process and assign the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **2-Bromonicotinic acid**.

Materials and Equipment:

- 2-Bromonicotinic acid sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer with a sample holder for KBr pellets

Procedure:



- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of 2-Bromonicotinic acid into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.
 - Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr.
 - Transfer the powdered mixture to the die of a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Bromonicotinic** acid.

Materials and Equipment:

• 2-Bromonicotinic acid sample



- Suitable solvent (e.g., methanol, acetonitrile)
- Vials and micropipettes
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Electron Impact - EI)

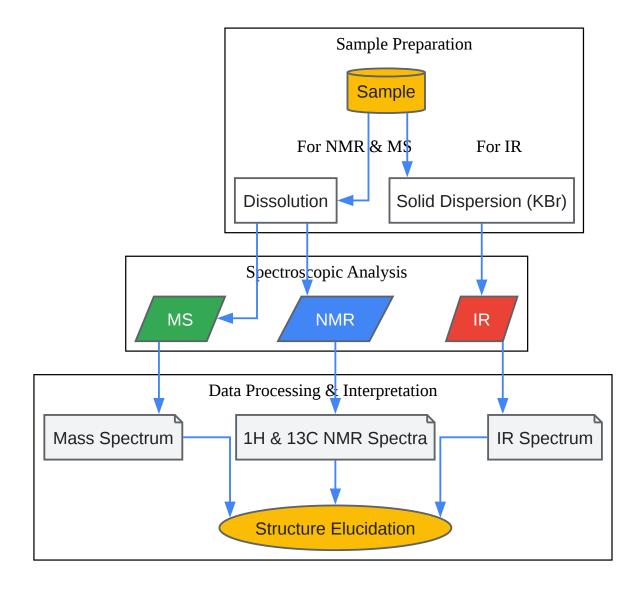
Procedure:

- Sample Preparation (for ESI-MS):
 - Prepare a dilute solution of 2-Bromonicotinic acid (e.g., 1-10 μg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
 - Filter the sample solution if any solid particles are present.
- Data Acquisition:
 - Infuse the sample solution directly into the mass spectrometer's ionization source at a constant flow rate.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
 - If using a tandem mass spectrometer (MS/MS), select the molecular ion peak for fragmentation and acquire the product ion spectrum.
- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M^{+*} for EI).
 - Identify the major fragment ions and propose their structures based on the mass differences from the molecular ion.
 - Confirm the presence of bromine by observing the characteristic isotopic pattern.

Mandatory Visualization



The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **2-Bromonicotinic acid**.



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Caption: Workflow for spectroscopic analysis of 2-Bromonicotinic acid.

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